ethyl 3-methyl-1H-pyrrole-2-carboxylate
Overview
Description
Ethyl 3-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has an average mass of 153.178 Da and a monoisotopic mass of 153.078979 Da .
Synthesis Analysis
The synthesis of pyrrole esters like ethyl 3-methyl-1H-pyrrole-2-carboxylate can be achieved through a simple enzymatic approach (Novozym 435) for transesterification . The best reaction conditions, which resulted in the optimum yield of 92%, were evaluated based on the effects of lipase type, solvent, lipase load, molecular sieves, substrate molar ratio of esters to alcohol, reaction temperature, reaction duration, and speed of agitation .Molecular Structure Analysis
The molecular structure of ethyl 3-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring attached to a carboxylate group . The pyrrole ring is a five-membered aromatic heterocycle, while the carboxylate group is an ester functional group .Physical And Chemical Properties Analysis
Ethyl 3-methyl-1H-pyrrole-2-carboxylate has a density of 1.1±0.1 g/cm3 . Its boiling point is predicted to be 289.7±20.0 °C . The compound has a refractive index of 1.517 .Scientific Research Applications
Organic Synthesis : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives are valuable in organic synthesis. For instance, Zhu et al. (2003) developed a phosphine-catalyzed [4 + 2] annulation method using similar compounds for the synthesis of tetrahydropyridines (Zhu, Lan, & Kwon, 2003). This demonstrates the compound's utility in creating complex organic structures.
Synthetic Techniques Under Special Conditions : Khajuria et al. (2013, 2014) explored solvent-free synthesis techniques for derivatives of ethyl 3-methyl-1H-pyrrole-2-carboxylate under microwave irradiation, showing how different conditions can efficiently synthesize these compounds (Khajuria, Saini, & Kapoor, 2013); (Khajuria & Kapoor, 2014).
Development of Pyrrole Derivatives : Dawadi and Lugtenburg (2011) demonstrated how ethyl 3-methyl-1H-pyrrole-2-carboxylate can be used to access a library of pyrrole derivatives, highlighting its role as a versatile starting material in the synthesis of complex organic molecules (Dawadi & Lugtenburg, 2011).
Supramolecular Chemistry : Yin and Li (2006) studied pyrrole-2-carboxylates in the context of crystal engineering, revealing the potential of these compounds in forming robust supramolecular structures (Yin & Li, 2006).
Chemosensors : Aysha et al. (2021) developed a new colorimetric chemosensor using a derivative of ethyl 3-methyl-1H-pyrrole-2-carboxylate, demonstrating its application in the detection of metal ions (Aysha, Mohamed, El-Sedik, & Youssef, 2021).
Medicinal Chemistry : There's ongoing research in synthesizing novel compounds for potential antimicrobial applications, as demonstrated by studies on pyrrole-3-carboxamides which are structurally related to ethyl 3-methyl-1H-pyrrole-2-carboxylate (Unnamed authors, 2020).
Computational Chemistry : Singh et al. (2013) conducted a computational study on a derivative, which provided insights into the electronic structure and interaction properties of such compounds (Singh, Kumar, Tiwari, Rawat, & Manohar, 2013).
Safety And Hazards
properties
IUPAC Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-3-11-8(10)7-6(2)4-5-9-7/h4-5,9H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGILMAYWLMWCQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CN1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942036 | |
Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
CAS RN |
20032-32-0, 3284-47-7 | |
Record name | Ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-methyl-1H-pyrrole-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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